LY836

Pharmacokinetics Oral bioavailability Drug development

LY836 (compound is a benzyloxy benzamide derivative that acts as an orally active inhibitor of the PSD95-nNOS protein-protein interaction (PPI). It was developed through structure-activity relationship (SAR) optimization of the parent compound SCR4026 and exhibits neuroprotective activity in primary cortical neurons exposed to glutamate-induced excitotoxicity.

Molecular Formula C22H20Cl2N4O3
Molecular Weight 459.3 g/mol
Cat. No. B12374504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY836
Molecular FormulaC22H20Cl2N4O3
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3Cl)Cl)NC(=O)CN
InChIInChI=1S/C22H20Cl2N4O3/c23-15-9-16(24)21(19(10-15)27-20(29)11-25)31-12-13-5-7-14(8-6-13)22(30)28-18-4-2-1-3-17(18)26/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30)
InChIKeyOLLMFRJCQUBRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LY836: A PSD95-nNOS Protein-Protein Interaction Inhibitor for Ischemic Stroke Research Procurement


LY836 (compound 29) is a benzyloxy benzamide derivative that acts as an orally active inhibitor of the PSD95-nNOS protein-protein interaction (PPI) [1]. It was developed through structure-activity relationship (SAR) optimization of the parent compound SCR4026 and exhibits neuroprotective activity in primary cortical neurons exposed to glutamate-induced excitotoxicity [1]. LY836 demonstrates favorable pharmacokinetic properties with an oral half-life of approximately 4.3 hours and shows significant therapeutic efficacy in a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, reducing both infarct size and neurological deficit scores [1].

Pathway target PSD95-nNOS protein-protein interaction disruption studies
Dosing route Orally bioavailable small molecule for stroke model research
Chemical series SAR-optimized benzyloxy benzamide analog of SCR4026

Why LY836 Cannot Be Substituted with Other PSD95-nNOS Inhibitors in Stroke Research


Although several compounds target the PSD95-nNOS interaction, LY836 offers a differentiated profile that prevents direct interchangeability. Unlike the peptide-based inhibitor Tat-NR2B9c (NA-1), which requires intravenous administration and has limited oral bioavailability, LY836 is an orally active small molecule that simplifies dosing in chronic in vivo studies [1]. Compared to its progenitor compound SCR4026, LY836 was specifically optimized for improved neuroprotective activity and drug-like properties, as demonstrated in head-to-head SAR evaluations [1]. Furthermore, alternative PSD95-nNOS inhibitors such as PCC-0105002 (IC50 1.408 μM) have been characterized primarily in neuropathic pain models rather than ischemic stroke, underscoring the context-specific utility of LY836 [2]. Substituting LY836 with a non-optimized analog may compromise experimental reproducibility and translational relevance.

Oral bioavailability LY836 is orally active; peptide inhibitors (Tat-NR2B9c) require intravenous administration and may not support chronic oral dosing protocols.
Neuroprotection potency SAR-optimized LY836 shows higher neuronal viability than progenitor SCR4026 in head-to-head assay; progenitor substitution may reduce assay response.
Disease-model context PCC-0105002 was characterized in neuropathic pain models, not ischemic stroke; efficacy profile may not transfer to MCAO research.

Quantitative Differentiation of LY836: Evidence for Procurement Decisions


Pharmacokinetic Half-Life of LY836 Enables Sustained Oral Dosing

LY836 exhibits an extended elimination half-life of 4.26 ± 0.5 hours following oral administration (10 mg/kg) and 4.08 ± 0.4 hours after intravenous administration (2 mg/kg) in Sprague-Dawley rats [1]. In contrast, the parent compound SCR4026 has not been reported with comparable pharmacokinetic data, and peptide-based PSD95-nNOS inhibitors like Tat-NR2B9c lack oral bioavailability entirely [1]. The half-life of LY836 supports once-daily or twice-daily oral dosing regimens in preclinical stroke models, a practical advantage over compounds requiring continuous infusion or repeated intravenous injections.

Oral half-life
Cross-study comparable
LY836 T1/2 4.26 h (oral) vs SCR4026: not reported; Tat-NR2B9c: not oral
Supports oral-dosing research in rodent models
Rat PK, LC-MS/MS plasma quantification
Pharmacokinetics Oral bioavailability Drug development

In Vivo Efficacy of LY836 in Reducing Infarct Size in MCAO Model

In a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, LY836 (administered intravenously at 3 mg/kg) significantly reduced cerebral infarct size by approximately 45% relative to vehicle-treated controls (p < 0.01) [1]. The compound also lowered the neurological deficit score from 3.2 ± 0.4 (vehicle) to 1.8 ± 0.3 (LY836-treated) on a 5-point scale, indicating functional improvement [1]. While the parent compound SCR4026 (5 mg/kg, i.v.) has also been reported to reduce neurological deficits in MCAO models, direct comparative efficacy data in the same study are not available [2].

MCAO infarct reduction
Cross-study comparable
~45% infarct reduction vs vehicle; deficit score improved by 1.4 points
Reported model-response in rat MCAO stroke model
TTC staining, 24 h post-reperfusion
Ischemic stroke MCAO Infarct volume

Superior Neuroprotective Activity in Primary Cortical Neurons

LY836 was identified as the most potent compound (compound 29) in a series of benzyloxy benzamide derivatives evaluated for neuroprotective activity against glutamate-induced damage in primary rat cortical neurons [1]. At a concentration of 10 μM, LY836 increased neuronal viability from 48.2% (glutamate-injured control) to 78.6%, representing a 63% improvement in cell survival relative to the injury baseline [1]. In contrast, the parent compound SCR4026 at the same concentration improved viability to only 62.3%, a 29% relative improvement [1]. This head-to-head comparison demonstrates the enhanced neuroprotective potency achieved through SAR optimization.

Neuronal viability
Direct head-to-head
LY836 78.6% viability vs SCR4026 62.3% (glutamate injury control 48.2%)
Supports cell-based neuroprotection assay context
MTT assay, primary rat cortical neurons
Neuroprotection Primary cortical neurons Glutamate excitotoxicity

Target Engagement Confirmed by Co-Immunoprecipitation in Cortical Neurons

Co-immunoprecipitation (co-IP) experiments in cultured primary cortical neurons demonstrated that LY836 (10 μM) significantly disrupted the physical association between PSD95 and nNOS, reducing the co-precipitated nNOS signal by 58% relative to untreated controls (p < 0.001) [1]. This confirms direct target engagement at the intended protein-protein interface. While SCR4026 was initially characterized as an nNOS-PSD95 interaction inhibitor with an in vitro IC50 of 6.3 μM in a biochemical fluorescence polarization assay , the co-IP data for LY836 provides orthogonal validation of target disruption in a cellular context.

Target engagement
Cross-study comparable
Co-IP: 58% reduction in PSD95-nNOS association at 10 µM
Reported on-target disruption in neuronal context
Co-immunoprecipitation, Western blot detection
Target engagement PSD95-nNOS interaction Co-immunoprecipitation

Optimal Research Applications for LY836 Based on Validated Evidence


Preclinical Ischemic Stroke Efficacy Studies in Rodent MCAO Models

LY836 is ideally suited for evaluating neuroprotective efficacy in rat or mouse middle cerebral artery occlusion (MCAO) models, given its demonstrated ability to reduce infarct volume by ~45% and improve neurological deficit scores at 3 mg/kg i.v. [1]. Its oral bioavailability (T1/2 = 4.26 h) further enables chronic dosing paradigms to assess long-term functional recovery and neurorestoration [1]. Researchers should prioritize LY836 over peptide-based inhibitors for studies requiring repeated dosing or oral administration routes.

Mechanistic Studies of PSD95-nNOS Signaling in Excitotoxicity

With validated target engagement demonstrated by co-immunoprecipitation (58% reduction in PSD95-nNOS association at 10 μM) and superior neuroprotective activity in primary cortical neurons (78.6% viability vs. 62.3% for SCR4026), LY836 is a robust tool compound for dissecting the role of the PSD95-nNOS protein-protein interaction in glutamate-induced neuronal death [1]. It enables dose-response and time-course experiments with confidence in on-target activity.

Comparative Pharmacology Studies with PSD95-nNOS Inhibitors

LY836 serves as a benchmark small-molecule PSD95-nNOS inhibitor for comparative studies against peptide-based agents (e.g., Tat-NR2B9c) or alternative chemotypes (e.g., PCC-0105002, IC87201). Its well-characterized in vitro neuroprotection and in vivo efficacy profiles provide a standardized reference point for evaluating novel compounds or investigating structure-activity relationships within the benzyloxy benzamide series [1].

Oral Bioavailability and PK/PD Relationship Modeling

Given its favorable oral pharmacokinetics (T1/2 = 4.26 h after 10 mg/kg p.o.), LY836 is an appropriate candidate for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies aimed at correlating plasma exposure with target engagement or neuroprotective outcomes [1]. Its moderate half-life supports once- or twice-daily dosing without the need for continuous infusion.

Application
Selection Property
Validation Focus
Ischemic stroke model research (MCAO)
Oral bioavailability and infarct reduction profile
Infarct volume and neurological score endpoints
Excitotoxicity signaling pathway studies
Neuronal viability and target engagement data
Cell viability and co-IP target inhibition
Comparative PSD95-nNOS inhibitor studies
SAR-optimized neuroprotection benchmark
Cell-based and in vivo response comparability
Oral pharmacokinetic/pharmacodynamic modeling
Elimination half-life and oral exposure
Plasma concentration–response relationship

Technical Documentation Hub

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34 linked technical documents
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